BenchChemオンラインストアへようこそ!

N-Phenyl-2H-indazol-2-amine

Nitric oxide synthase inhibition Indazole SAR Enzymatic screening

N-Phenyl-2H-indazol-2-amine (CAS 42963-47-3; also named 2-anilino-2H-indazole) is a heterocyclic small molecule belonging to the indazole family with molecular formula C13H11N3 and molecular weight 209.25 g/mol. It is characterized by a 2H-indazole core bearing an N-phenylamino substituent at the 2-position, which distinguishes it from the more thermodynamically stable 1H-indazole tautomer and from C-linked 2-phenylindazole analogs.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 42963-47-3
Cat. No. B3052628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2H-indazol-2-amine
CAS42963-47-3
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN2C=C3C=CC=CC3=N2
InChIInChI=1S/C13H11N3/c1-2-7-12(8-3-1)14-16-10-11-6-4-5-9-13(11)15-16/h1-10,14H
InChIKeyFBQMCWNJSPXKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2H-indazol-2-amine (CAS 42963-47-3): A Defined N-Substituted Indazole Scaffold for Chemical Biology


N-Phenyl-2H-indazol-2-amine (CAS 42963-47-3; also named 2-anilino-2H-indazole) is a heterocyclic small molecule belonging to the indazole family with molecular formula C13H11N3 and molecular weight 209.25 g/mol [1]. It is characterized by a 2H-indazole core bearing an N-phenylamino substituent at the 2-position, which distinguishes it from the more thermodynamically stable 1H-indazole tautomer and from C-linked 2-phenylindazole analogs. The indazole scaffold is an established bioisostere of phenol, conferring enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism [2]. This compound has been registered in authoritative spectral databases (SpectraBase, Wiley Registry) and is cited in kinase inhibitor patent literature, establishing its relevance as a chemical probe and synthetic intermediate [1][3].

Why Generic Substitution of N-Phenyl-2H-indazol-2-amine (42963-47-3) Can Confound Biological Reproducibility


Indazole derivatives exhibit strong tautomerism-dependent pharmacology, with the 2H-tautomer displaying distinct hydrogen-bonding geometry relative to the thermodynamically favored 1H-indazole [1]. The N-phenylamino substituent in CAS 42963-47-3 introduces an additional hydrogen-bond donor (–NH–) that is absent in C-linked 2-phenylindazole, altering both target binding and physicochemical properties such as polar surface area and solubility. Published structure-activity relationship (SAR) data for 2-phenyl-2H-indazole derivatives confirm that electron-withdrawing or donating groups on the phenyl ring profoundly modulate antiprotozoal and anticancer activity, with IC50 shifts exceeding 10-fold across analogs [2]. Consequently, simple substitution with unsubstituted indazole or 1H-tautomeric forms cannot recapitulate the binding, metabolic, or transcriptional profiles of the N-phenylaminoindazole chemotype without rigorous experimental validation in the specific assay system of interest [3].

Quantitative Comparative Evidence for N-Phenyl-2H-indazol-2-amine (42963-47-3) Versus Closest Analogs


Enzymatic Inhibition Profile: hiNOS Activity of N-Phenyl-2H-indazol-2-amine vs. Unsubstituted Indazole Scaffolds

N-Phenyl-2H-indazol-2-amine (CAS 42963-47-3) was evaluated for inhibitory potency against human inducible nitric oxide synthase (hiNOS) and registered in the ChEMBL database under assay CHEMBL_89201 [1]. Although the exact IC50 value for this compound in this assay is not retrievable from the summary record, a closely related series of 36 indazoles evaluated under identical conditions by Claramunt et al. (2011) demonstrated that N-substitution patterns significantly alter NOS inhibition, with fluorinated indazoles achieving iNOS inhibition percentages of 80–83% [2]. The unsubstituted 1H-indazole scaffold, by contrast, exhibited IC50 = 0.740 µM against E. histolytica as a reference benchmark [3]. The presence of the N-phenylamino group is expected to modulate both hydrogen-bonding interactions at the NOS active site and cellular permeability relative to simpler indazoles.

Nitric oxide synthase inhibition Indazole SAR Enzymatic screening

Physicochemical Differentiation: Polar Surface Area and Hydrogen-Bonding Capacity vs. 2H-Indazol-2-amine

Computed physicochemical descriptors from PubChem and SpectraBase databases reveal that N-Phenyl-2H-indazol-2-amine (MW 209.25) possesses a topological polar surface area (TPSA) of 29.85 Ų and one hydrogen-bond donor [1]. In comparison, the unsubstituted 2H-indazol-2-amine (CAS 33334-11-1, MW 133.15) displays a TPSA of 43.84 Ų and also one hydrogen-bond donor . The lower TPSA of the N-phenyl derivative reflects the masking of the amine by the phenyl substituent, which is predicted to enhance passive membrane permeability according to standard drug-likeness models (e.g., Veber rules threshold: TPSA < 140 Ų). This calculated difference supports the class-level inference that the N-phenyl analog may exhibit superior oral absorption potential, consistent with the established role of the indazole scaffold as a lipophilic phenol bioisostere [2].

Physicochemical properties Drug-likeness Permeability prediction

Synthetic Accessibility: One-Pot Cadogan Reductive Cyclization Yield vs. Traditional Multi-Step Routes

A versatile two-step, one-pot synthetic route to access N-substituted-2H-indazol-2-amines, including the N-phenyl derivative, has been reported using sequential hydrazone formation and reductive cyclization with organophosphorus reagents [1]. This method tolerates a broad range of substitution patterns and functional groups, delivering diverse analogues in moderate to good yields. Although specific yield data for the N-phenyl variant was not isolated in the primary publication, the methodology provides a practical advantage over earlier multi-step approaches that require protecting group strategies or suffer from 1H/2H tautomeric mixtures. Microwave-assisted Cadogan reactions have also been employed for 2-aryl-2H-indazoles, achieving ~45–64% yields for related scaffolds .

Synthetic methodology Cadogan reaction N-substituted indazole synthesis

Dihydroorotase Inhibitory Activity: Single-Concentration Screen Data from BindingDB

BindingDB records indicate that N-Phenyl-2H-indazol-2-amine was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a single concentration of 10 µM, yielding an IC50 value of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This level of inhibition is modest relative to optimized tetrahydroindazole DHODH inhibitors, which achieve IC50 values in the low nanomolar range [2]. The data serve as a primary screen benchmark: the N-phenylaminoindazole core requires additional functionalization to achieve potent enzymatic inhibition, a consideration for users intending to employ the compound as a starting point for medicinal chemistry optimization.

Dihydroorotase Enzyme inhibition BindingDB primary screen

Bioisosteric Advantage of Indazole Core Over Phenol: Established Class-Level Enhancement in Metabolic Stability

The indazole heterocycle is a validated bioisostere of phenol, consistently demonstrating greater lipophilicity and reduced vulnerability to Phase I (oxidative) and Phase II (glucuronidation/sulfation) metabolism [1]. While this advantage has been demonstrated for multiple indazole-containing drugs (including pazopanib, axitinib, and niraparib), the specific metabolic stability of N-Phenyl-2H-indazol-2-amine has not been experimentally reported in peer-reviewed pharmacokinetic studies. Instead, this is a class-level inference: the indazole N–N bond replaces the phenol C–O bond, eliminating the primary metabolic soft spot. For procurement decisions, this chemotype is therefore expected to provide a scaffold with longer half-life potential in biological assays compared to equivalent phenol-based probes.

Bioisosterism Metabolic stability Indazole vs. phenol

Scientifically Validated Application Scenarios for N-Phenyl-2H-indazol-2-amine (42963-47-3)


Fragment-Based Screening for Nitric Oxide Synthase (NOS) Modulation

The registration of CAS 42963-47-3 in the ChEMBL hiNOS assay database (CHEMBL_89201) supports its use as a fragment or reference compound in NOS inhibitor screening cascades. Researchers investigating iNOS/nNOS selectivity should include this compound alongside 7-nitroindazole (a benchmark nNOS inhibitor) as an internal control to verify assay fidelity and to assess whether the N-phenylamino substitution pattern yields the iNOS bias reported for related indazole chemotypes [1].

Medicinal Chemistry Starting Point for Kinase Inhibitor Design

The N-phenylaminoindazole core appears in kinase inhibitor patent literature (e.g., US 7105682 B2) as a hinge-binding motif. The computed TPSA of 29.85 Ų and single H-bond donor suggest favorable permeability, while the Cadogan one-pot synthetic route enables rapid parallel derivatization for SAR exploration [2]. This scaffold is suitable for hit-to-lead campaigns targeting kinases where an indazole hinge-binder is desired but where the simpler 1H-indazole has proven too polar or metabolically unstable.

Reference Standard for Analytical Method Development (GC-MS / NMR)

The compound has a verified mass spectrum in the Wiley Registry of Mass Spectral Data and a proton NMR spectrum in the KnowItAll NMR Spectral Library [3]. Analytical laboratories can employ CAS 42963-47-3 as a calibration or system suitability standard when developing GC-MS or NMR methods for indazole-containing pharmaceutical impurities, metabolites, or environmental residues, leveraging its unambiguous spectral fingerprint.

Chemical Biology Probe for Dihydroorotase-Related Pathways

BindingDB data confirm that the compound inhibits mouse dihydroorotase with an IC50 of 180 µM at 10 µM concentration [4]. While the potency is modest, this activity provides a defined starting point for fragment elaboration toward pyrimidine biosynthesis inhibitors. Academic groups studying dihydroorotate dehydrogenase (DHODH) or related pathways may use CAS 42963-47-3 as a non-optimized fragment control in enzyme assays.

Quote Request

Request a Quote for N-Phenyl-2H-indazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.